Benzyl 2-amino-2,4-dimethylpentanoate
Description
Benzyl 2-amino-2,4-dimethylpentanoate is an ester derivative featuring an unprotected amino group and two methyl branches at positions 2 and 4 of the pentanoate backbone. Its molecular structure combines lipophilic (benzyl ester, methyl groups) and hydrophilic (amine) functionalities, making it a versatile intermediate in organic synthesis. The unprotected amino group allows direct reactivity in coupling reactions, distinguishing it from protected analogs.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
benzyl 2-amino-2,4-dimethylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-14(3,15)13(16)17-10-12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3 |
InChI Key |
VPLKGZGQRXJGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-2,4-dimethylpentanoate typically involves the esterification of 2-amino-2,4-dimethylpentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 2-amino-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with Benzyl 2-amino-2,4-dimethylpentanoate, differing in substituents, protecting groups, and stereochemistry:
Key Observations:
- Protection Strategies: The target compound lacks protecting groups, unlike the Boc- and Z-protected analogs . This makes it more reactive but less stable under acidic (Boc) or hydrogenolytic (Z) conditions.
- Steric and Stereochemical Complexity : The sulfonyl-bearing compound in has four stereocenters and a bulky sulfonyl group, which may limit its conformational flexibility compared to the target compound.
- Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (~250–300 vs. 435–575 g/mol) and moderate lipophilicity (inferred from simpler structure) suggest better solubility in organic solvents compared to bulkier analogs.
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 is likely lower than the Z-protected analog (XLogP3 = 3.1 for ), given fewer aromatic rings and rotatable bonds.
- Hydrogen Bonding: With 3 hydrogen bond donors (vs. 3 in ), the target compound may exhibit comparable solubility in polar aprotic solvents.
- Stability : The benzyl ester in all compounds is prone to hydrolysis under basic conditions, but the unprotected amine in the target compound may increase susceptibility to oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
